molecular formula C18H23N3O2S B11105909 ethyl [(4Z)-4-(phenylimino)-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl]acetate

ethyl [(4Z)-4-(phenylimino)-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl]acetate

Cat. No.: B11105909
M. Wt: 345.5 g/mol
InChI Key: DKPPRCDXEBVYOM-UHFFFAOYSA-N
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Description

Ethyl [(4Z)-4-(phenylimino)-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl]acetate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a spiro linkage between a diazaspirodecane ring and a thioxo group, with an ethyl acetate moiety attached. The presence of the phenylimino group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(4Z)-4-(phenylimino)-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl]acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl bromoacetate with a thiosemicarbazide derivative under basic conditions to form the intermediate thiosemicarbazone. This intermediate is then cyclized with a suitable aldehyde or ketone to form the spiro compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rates and selectivity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of renewable solvents, are being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4Z)-4-(phenylimino)-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylimino group can be reduced to form the corresponding amine.

    Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [(4Z)-4-(phenylimino)-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl [(4Z)-4-(phenylimino)-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl]acetate involves its interaction with specific molecular targets. The phenylimino group can interact with enzymes or receptors, potentially inhibiting their activity. The thioxo group may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: These compounds share the thioxo group and have similar biological activities.

    Spiro compounds: Other spiro compounds with different substituents can be compared in terms of their reactivity and applications.

Uniqueness

Ethyl [(4Z)-4-(phenylimino)-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl]acetate is unique due to its combination of a spiro linkage, a thioxo group, and a phenylimino group. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

ethyl 2-(4-anilino-2-sulfanylidene-1,3-diazaspiro[4.5]dec-3-en-1-yl)acetate

InChI

InChI=1S/C18H23N3O2S/c1-2-23-15(22)13-21-17(24)20-16(18(21)11-7-4-8-12-18)19-14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,19,20,24)

InChI Key

DKPPRCDXEBVYOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=S)N=C(C12CCCCC2)NC3=CC=CC=C3

Origin of Product

United States

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